CDC801 (CAS 192819-27-5), also known as CC-1088, is a potent, orally active selective cytokine inhibitory drug (SelCID) that functions as a dual phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α) inhibitor[1]. Structurally derived as a thalidomide analog, it was engineered to decouple the anti-inflammatory and anti-angiogenic efficacy of the parent compound from its dose-limiting toxicities [2]. In procurement and material selection, CDC801 is prioritized for its ability to selectively elevate intracellular cAMP and suppress pro-inflammatory cytokines (including TNF-α, IL-6, and VEGF) without inducing the sedation, teratogenicity, or emesis typically associated with earlier-generation immunomodulators and classic PDE4 inhibitors [3].
Substituting CDC801 with generic thalidomide or classic PDE4 inhibitors like rolipram introduces severe confounding variables in preclinical workflows [1]. Thalidomide exhibits a very weak IC50 (~194 μM) for TNF-α suppression and induces broad, off-target immunomodulatory effects, sedation, and teratogenicity, making it unsuitable for highly targeted cytokine assays [2]. Conversely, while classic PDE4 inhibitors like rolipram are potent, they trigger dose-limiting emesis and gastrointestinal disruption in vivo, which can severely distort metabolic, behavioral, and inflammatory readouts [3]. CDC801 provides a targeted SelCID profile that isolates PDE4/TNF-α inhibition from these toxicities, ensuring clean, reproducible data in complex biological models[4].
In LPS-stimulated peripheral blood mononuclear cell (PBMC) assays, CDC801 demonstrates highly efficient suppression of TNF-α compared to its parent compound, thalidomide[1]. While thalidomide requires extremely high concentrations to achieve inhibition, CDC801 operates in the low micromolar range, representing a massive increase in target potency [2].
| Evidence Dimension | TNF-α Inhibition (IC50) |
| Target Compound Data | 2.5 μM |
| Comparator Or Baseline | Thalidomide (~194 μM) |
| Quantified Difference | ~77-fold greater potency for CDC801 |
| Conditions | LPS-stimulated PBMC assay |
Enables robust cytokine suppression at lower dosing regimens, minimizing off-target cellular toxicity and solubility issues in immunological assays.
A major limitation of classic PDE4 inhibitors is their narrow therapeutic window due to severe gastrointestinal side effects. CDC801 was specifically developed to bypass the emetic response that plagues compounds like rolipram [1]. Clinical and preclinical evaluations confirm that CDC801 does not induce the nausea or vomiting typical of the broader PDE4 inhibitor class [2].
| Evidence Dimension | Emetic Response / Gastrointestinal Disruption |
| Target Compound Data | Safe and well-tolerated; absence of dose-limiting emesis |
| Comparator Or Baseline | Rolipram (Severe, dose-limiting emesis) |
| Quantified Difference | Complete bypass of PDE4-associated emetic responses at therapeutic exposures |
| Conditions | In vivo mammalian models and Phase I safety evaluations |
Essential for long-term in vivo inflammatory models where gastrointestinal distress would confound metabolic, behavioral, or histological readouts.
CDC801 provides targeted inhibition of the PDE4 enzyme, which is critical for regulating intracellular cAMP levels in inflammatory cells [1]. Unlike non-selective phosphodiesterase inhibitors (such as IBMX or theophylline) that require high concentrations and hit multiple PDE families, CDC801 achieves selective inhibition at a low micromolar IC50 .
| Evidence Dimension | PDE4 Enzymatic Inhibition (IC50) |
| Target Compound Data | 1.1 μM |
| Comparator Or Baseline | Non-selective PDE inhibitors (e.g., Theophylline, IBMX at high micromolar/millimolar ranges) |
| Quantified Difference | Highly selective, low-micromolar targeted inhibition |
| Conditions | Isolated PDE4 enzymatic assays |
Ensures high-fidelity pathway mapping in cAMP signaling studies without cross-reactivity to PDE1, PDE3, or PDE5.
Beyond TNF-α, CDC801 acts as a potent suppressor of key angiogenic cytokines, specifically vascular endothelial growth factor (VEGF) and interleukin-6 (IL-6) [1]. In co-culture models, CDC801 significantly downregulates the expression of these factors, providing a dual-action mechanism that pure classic PDE4 inhibitors lack [2].
| Evidence Dimension | VEGF and IL-6 Expression Suppression |
| Target Compound Data | Significant dose-dependent downregulation |
| Comparator Or Baseline | Classic PDE4 inhibitors (limited direct anti-angiogenic cytokine reduction) |
| Quantified Difference | Simultaneous suppression of PDE4, TNF-α, VEGF, and IL-6 |
| Conditions | Myeloma and endothelial cell co-cultures |
Makes CDC801 a superior tool compound for hematological malignancy and neoangiogenesis research requiring multi-cytokine modulation.
CDC801 is highly recommended for in vivo Crohn's disease and IBD models. Because it bypasses the dose-limiting emesis and gastrointestinal disruption caused by classic PDE4 inhibitors like rolipram, it allows for accurate histological and clinical scoring of intestinal inflammation without confounding drug-induced GI toxicity[1].
Ideal for multiple myeloma and leukemia co-culture research requiring the simultaneous suppression of TNF-α, IL-6, and VEGF. CDC801 provides a dual-action mechanism that pure PDE4 inhibitors lack, making it a superior tool for studying angiogenesis and cytokine-driven tumor proliferation[2].
CDC801 serves as a critical reference standard alongside later-generation compounds like apremilast (CC-10004). It is essential for procurement in medicinal chemistry workflows evaluating the binding kinetics, target selectivity, and off-target profiles of novel thalidomide analogs and selective cytokine inhibitory drugs [3].